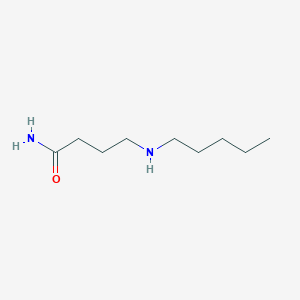

4-(Pentylamino)butanamide

Description

4-(Pentylamino)butanamide is a secondary amine derivative characterized by a pentylamino group attached to a butanamide backbone. The pentyl chain may enhance lipophilicity, influencing bioavailability and membrane permeability, while the amide group provides hydrogen-bonding capabilities critical for molecular interactions .

Properties

CAS No. |

90068-18-1 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

4-(pentylamino)butanamide |

InChI |

InChI=1S/C9H20N2O/c1-2-3-4-7-11-8-5-6-9(10)12/h11H,2-8H2,1H3,(H2,10,12) |

InChI Key |

ADONYXGMZDYETL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentylamino)butanamide can be achieved through several methods. One common approach involves the amidation reaction between butanoyl chloride and pentylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Butanoyl chloride+Pentylamine→this compound+HCl

Another method involves the reduction of a corresponding nitrile compound using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale amidation reactions. The process involves the use of automated reactors to control reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pentylamino)butanamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of acid or base, the amide bond can be hydrolyzed to yield butanoic acid and pentylamine.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Hydrolysis: Butanoic acid and pentylamine.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

4-(Pentylamino)butanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Pentylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and signaling pathways, leading to various biological effects. For example, it may inhibit the expression of inflammatory cytokines such as interleukin-1β and interleukin-6, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Differences :

- Backbone: 4-(Pentylamino)butanamide features a flexible aliphatic butanamide chain, whereas 4-(Dimethylamino)benzohydrazide has a rigid aromatic benzohydrazide core.

- Amino Substituents: The pentyl group in this compound offers greater hydrophobicity compared to the dimethylamino group in 4-(Dimethylamino)benzohydrazide, which may reduce aqueous solubility but improve lipid bilayer penetration .

Pharmacological Implications :

- The dimethylamino group in 4-(Dimethylamino)benzohydrazide is associated with antimicrobial activity due to its electron-donating properties, as noted in studies of similar hydrazide derivatives .

Computational and Crystallographic Insights

- Crystallography: While 4-(Dimethylamino)benzohydrazide’s crystal structure has been resolved using charge-density analysis , similar methods could be applied to this compound to predict its solid-state behavior and intermolecular interactions.

- Computational Modeling: Hirshfeld surface analysis (used for 4-(Dimethylamino)benzohydrazide ) suggests that the pentyl chain in this compound may dominate van der Waals interactions, whereas the amide group would drive hydrogen-bonding networks.

Data Table: Comparative Properties

| Property | This compound | 4-(Dimethylamino)benzohydrazide |

|---|---|---|

| Molecular Weight | ~186.28 g/mol | ~193.24 g/mol |

| Solubility (Water) | Low (predicted) | Moderate |

| Bioactivity | Potential CNS modulation | Antimicrobial |

| Key Functional Groups | Pentylamino, Amide | Dimethylamino, Benzohydrazide |

Research Findings and Implications

- Medicinal Chemistry: The pentylamino group’s hydrophobicity may position this compound as a candidate for blood-brain barrier penetration, contrasting with 4-(Dimethylamino)benzohydrazide’s application in antimicrobial therapies .

- Materials Science: The aliphatic backbone of this compound could support soft-material design, whereas aromatic analogs like 4-(Dimethylamino)benzohydrazide are better suited for rigid frameworks .

Biological Activity

4-(Pentylamino)butanamide, also known as a derivative of butanamide, is a compound that has garnered interest in various biological research fields due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 90068-18-1

- Molecular Formula : C9H19N2O

- Molecular Weight : 171.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Its structure allows it to mimic natural substrates, leading to various biochemical effects:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in cellular responses.

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes, leading to altered metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Some studies indicate that it could protect neuronal cells from oxidative stress, which is relevant for neurodegenerative disease research.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential use as a lead compound in antibiotic drug development.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving human macrophages, treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha). This supports its role as an anti-inflammatory agent and warrants further investigation into its mechanism of action.

Case Study 3: Neuroprotection

Research conducted on neuronal cell lines exposed to oxidative stress revealed that pretreatment with this compound significantly improved cell survival rates compared to untreated controls. This finding highlights its potential application in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.